Gadobutrol - 770691-21-9

Gadobutrol

Catalog Number: EVT-461518
CAS Number: 770691-21-9
Molecular Formula: C18H31GdN4O9
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gadobutrol, also known as Gadobutrol or Gadavist, is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) [, ]. Its high relaxivity makes it particularly effective for enhancing the contrast of MR images, allowing for better visualization of tissues and structures in the body [, ]. Unlike some linear GBCAs, gadobutrol is considered relatively safe, with a low risk of nephrogenic systemic fibrosis []. In research, gadobutrol has been extensively investigated for its properties and efficacy in various preclinical and clinical applications, primarily focused on its contrast-enhancing capabilities in different imaging modalities.

Future Directions
  • Minimizing Gd Dosing: Safety concerns regarding gadolinium retention in the brain warrant further investigation into high-relaxivity GBCAs like gadobutrol, potentially allowing for minimal dosing without compromising diagnostic accuracy []. Exploring strategies to enhance its elimination from the body while maximizing its contrast-enhancing effects is crucial for long-term safety.
  • Targeted Applications: Research should focus on developing targeted gadobutrol formulations for specific applications. Combining gadobutrol with specific ligands or nanoparticles could enable targeted delivery to specific tissues or cell types, opening avenues for molecular imaging and targeted therapies [].
  • Multimodal Imaging: Given its potential in both MRI and CT, further research should explore the combined use of gadobutrol in multimodal imaging approaches. This could enhance diagnostic accuracy and provide a more comprehensive understanding of various pathologies by leveraging the strengths of different imaging modalities [].
  • Safety and Long-Term Effects: Continued monitoring of gadobutrol's long-term safety profile, particularly regarding gadolinium retention in different organs and potential implications for human health, is essential. Understanding the factors influencing gadolinium deposition and developing strategies to mitigate potential risks remain critical research areas [, ].

Gadodiamide

Compound Description: Gadodiamide is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It is classified as a linear, ionic, non-specific extracellular gadolinium chelate. Gadodiamide is known to have a higher risk of gadolinium retention in the brain compared to macrocyclic agents like Gadobutrol. []

Gadopentetate Dimeglumine

Compound Description: Gadopentetate dimeglumine, also known as gadopentetate, is another linear, ionic, extracellular gadolinium chelate used as a contrast agent in MRI. Like Gadodiamide, Gadopentetate dimeglumine is associated with gadolinium retention in specific brain regions following repeated administrations. []

Relevance: Both Gadopentetate dimeglumine and Gadobutrol are gadolinium-based contrast agents, but they differ in their structure and stability. Gadobutrol's macrocyclic structure confers higher stability and lower risk of gadolinium release compared to the linear structure of Gadopentetate dimeglumine. Research indicates that Gadobutrol does not lead to detectable gadolinium deposition in the brain, unlike Gadopentetate dimeglumine. []

Gadoterate Meglumine

Compound Description: Gadoterate meglumine is a macrocyclic, ionic, extracellular gadolinium chelate utilized as a contrast agent for MRI. It shares structural similarities with Gadobutrol, exhibiting a macrocyclic structure that contributes to its stability. [, , ]

Relevance: Both Gadoterate meglumine and Gadobutrol belong to the class of macrocyclic gadolinium-based contrast agents and are considered relatively safe options with a lower risk of gadolinium retention compared to linear agents. [, ] Studies have investigated their comparative efficacy in prostate cancer detection, showing potential advantages for Gadobutrol in terms of accuracy. []

Gadoxetate Disodium

Compound Description: Gadoxetate disodium is a linear, ionic, gadolinium-based contrast agent used in MRI. It is unique in that it acts as both a hepatocyte-specific and extracellular contrast agent. This property allows for enhanced visualization of liver lesions. [, ]

Relevance: Gadoxetate disodium and Gadobutrol are both gadolinium-based contrast agents but differ in their structure, route of excretion, and clinical applications. Notably, one case study reported a patient who experienced a delayed hypersensitivity reaction to Gadobutrol but tolerated Gadoxetate disodium well, highlighting potential differences in their allergenic profiles. []

Gadopiclenol

Compound Description: Gadopiclenol is a macrocyclic, ionic, extracellular gadolinium chelate developed as a high-relaxivity contrast agent for MRI. Its high relaxivity allows for the use of lower doses, potentially minimizing gadolinium exposure and related safety concerns. []

Relevance: Gadopiclenol and Gadobutrol are both macrocyclic gadolinium-based contrast agents with comparable safety profiles and minimal gadolinium retention in the brain. [] Their similar in vivo distribution and washout characteristics make them favorable choices for minimizing potential long-term risks associated with gadolinium deposition.

Overview

Gadovist, also known as gadobutrol, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a non-ionic macrocyclic compound that enhances the contrast of images by shortening the relaxation times of protons in tissue water. This effect is crucial for improving the visibility of internal structures during MRI scans. Gadovist is particularly noted for its high stability and low toxicity compared to linear gadolinium-based agents, making it a safer choice for patients requiring imaging studies.

Source

Gadovist was developed and is marketed by Bayer AG. It received approval from various regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for use in clinical settings.

Classification

Gadovist is classified as a gadolinium-based contrast agent. It falls under the category of diagnostic radiopharmaceuticals, specifically designed for MRI applications. Its active component, gadolinium(III), is chelated with dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid, which enhances its safety profile by minimizing free gadolinium ion release in the body.

Synthesis Analysis

Methods

The synthesis of Gadovist involves several key steps:

  1. Formation of Gadolinium Complex: Gadolinium ions are chelated with the macrocyclic ligand dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid using a controlled reaction environment to ensure high purity and stability.
  2. Purification: The synthesized product undergoes purification processes, including cation exchange chromatography, to remove any unbound gadolinium ions and other impurities.
  3. Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the purity and concentration of the final product .

Technical Details

The synthesis must maintain stringent conditions to prevent degradation or contamination. The process typically yields Gadovist with a purity exceeding 99.7%, ensuring its efficacy and safety for clinical use.

Molecular Structure Analysis

Structure

Gadovist has a complex molecular structure characterized by its macrocyclic ligand that encapsulates the gadolinium ion. The chemical formula is represented as C_{13}H_{22}GdN_{3}O_{7}, indicating its composition.

Data

  • Molecular Weight: Approximately 558.7 g/mol
  • Chemical Structure: The structure features multiple hydroxyl groups that enhance solubility and stability in physiological conditions.
Chemical Reactions Analysis

Reactions

Gadovist primarily participates in coordination reactions where gadolinium ions interact with water molecules within biological tissues. This interaction leads to changes in relaxation times, which are critical for MRI contrast enhancement.

Technical Details

The reaction mechanism involves:

  • Coordination: Gadolinium ions coordinate with water molecules, affecting their magnetic properties.
  • Relaxation Dynamics: The presence of gadolinium reduces T1 relaxation time, enhancing the signal intensity on T1-weighted MRI images .
Mechanism of Action

Process

The mechanism of action of Gadovist relies on its ability to alter magnetic properties in tissues during an MRI scan:

  1. Administration: Gadovist is administered intravenously.
  2. Distribution: It distributes throughout the vascular system and into interstitial spaces.
  3. Magnetic Interaction: The gadolinium ions interact with surrounding water protons, leading to a shortening of T1 relaxation times.
  4. Signal Enhancement: This results in increased signal intensity on MRI images, allowing for clearer visualization of anatomical structures .

Data

Studies have shown that Gadovist provides superior contrast enhancement compared to other agents, particularly in areas with high vascularity or lesions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to pale yellow solution
  • Solubility: Highly soluble in water
  • pH Range: Typically between 6.0 and 7.5 at room temperature

Chemical Properties

  • Stability: High stability due to its macrocyclic structure prevents dissociation of gadolinium ions.
  • Toxicity Profile: Lower toxicity compared to linear agents; minimal risk of nephrogenic systemic fibrosis (NSF) when used appropriately .
Applications

Gadovist is primarily used in medical imaging:

  • MRI Imaging: Enhances visualization of internal organs, blood vessels, and tumors during MRI scans.
  • Clinical Studies: Utilized in research settings to evaluate new imaging techniques or assess treatment responses in oncological studies.
  • Safety Assessments: Its low toxicity makes it suitable for patients with compromised renal function when monitored correctly.

Properties

CAS Number

770691-21-9

Product Name

Gadovist

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

Molecular Formula

C18H31GdN4O9

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.